molecular formula C30H25NO4 B2921254 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid CAS No. 2241129-27-9

3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid

Cat. No.: B2921254
CAS No.: 2241129-27-9
M. Wt: 463.533
InChI Key: KIJWEZMUDRHMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its core structure consists of a phenyl group at the β-carbon and a 4-aminophenyl group (protected by Fmoc) at the α-position of the propanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary protection of the α-amino group, enabling sequential coupling of amino acids . The presence of aromatic substituents (phenyl groups) enhances steric and electronic interactions, influencing reactivity and solubility in organic solvents.

Properties

IUPAC Name

3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)27(21-8-2-1-3-9-21)18-20-14-16-22(17-15-20)31-30(34)35-19-28-25-12-6-4-10-23(25)24-11-5-7-13-26(24)28/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJWEZMUDRHMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid typically involves multi-step organic reactions. One common approach is the reaction of 4-aminophenyl-2-phenylpropanoic acid with 9H-fluoren-9-ylmethoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors equipped with advanced monitoring and control systems. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid can be employed as a probe to study protein interactions and enzyme activities. Its fluorescent properties make it suitable for fluorescence-based assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create novel therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their modifications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Evidence ID
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid C₂₉H₂₆N₂O₄ 466.53 Base structure with phenyl and Fmoc-protected 4-aminophenyl
(2S)-3-[4-(difluoromethyl)phenyl]-2-(Fmoc-amino)propanoic acid C₂₅H₂₁F₂NO₄ 437.43 Difluoromethyl at 4-position of phenyl ring
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 o-Tolyl (2-methylphenyl) substituent
Fmoc-L-4-(O-tButylcarboxymethyl)phe-OH C₂₉H₃₀N₂O₆ 502.56 tert-Butyl-protected carboxymethyl at 4-position
(2S)-3-[2-chloro-4-methoxyphenyl]-2-(Fmoc-amino)propanoic acid C₂₄H₂₀ClNO₅ 437.87 Chloro and methoxy groups on phenyl ring
Fmoc-D-Phe(4-NHBoc)-OH C₂₉H₃₀N₂O₆ 502.56 D-configuration; Boc-protected amine at 4-position
Key Observations:
  • Steric Effects: The o-tolyl group (C₂₅H₂₃NO₄) introduces steric hindrance, which may slow coupling efficiency in SPPS but improve resistance to enzymatic cleavage .
  • Chirality: D-isomers (e.g., Fmoc-D-Phe(4-NHBoc)-OH) are used to modulate peptide conformation and protease resistance .

Physicochemical Properties

Property Base Compound (C₂₉H₂₆N₂O₄) Difluoromethyl Analog (C₂₅H₂₁F₂NO₄) o-Tolyl Analog (C₂₅H₂₃NO₄)
Solubility Low in water; soluble in DMF, DCM Moderate in polar aprotic solvents Similar to base compound
Melting Point Not reported Not reported Not reported
Purity (HPLC) ≥95% 97–99% 99.76%
Storage -20°C; desiccated -20°C; desiccated -20°C; desiccated
Notes:
  • Fluorinated analogs (e.g., C₂₅H₂₁F₂NO₄) exhibit improved lipophilicity, which may enhance membrane permeability in drug delivery applications .
  • High-purity grades (>99%) are critical for minimizing side reactions in peptide synthesis .

Commercial Availability and Pricing

Compound Supplier Purity Price (1g) Evidence ID
(2S)-3-[4-(difluoromethyl)phenyl]-... Ambeed 98% $172
(S)-2-(Fmoc-amino)-3-(o-tolyl)... MedChemExpress 99.76% $400+
Fmoc-D-Phe(4-NHBoc)-OH Lab Express 95% Inquiry

Biological Activity

3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-phenylpropanoic acid (commonly referred to as Fmoc-Tyr(Ph)-OH) is a synthetic compound that plays a significant role in medicinal chemistry and biochemistry. Its structural components allow it to interact with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C28H29NO5C_{28}H_{29}NO_5, with a molecular weight of 459.53 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for its stability and reactivity in biological systems.

PropertyValue
Molecular FormulaC28H29NO5
Molecular Weight459.53 g/mol
CAS Number71989-38-3
Purity>96%

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The Fmoc group can be selectively deprotected under acidic conditions, allowing the compound to participate in further biochemical reactions. This versatility makes it a valuable tool in drug development, particularly for targeting enzymatic pathways associated with diseases such as cancer.

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential in modulating the activity of proteases and kinases, which are critical in cancer progression and other pathological states.

Pharmacological Effects

The compound's pharmacological profile suggests several potential applications:

  • Anticancer Activity : Due to its enzyme inhibitory properties, it may be effective against various cancer cell lines by disrupting critical signaling pathways.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, making this compound a candidate for antibiotic development.
  • Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, which are beneficial in reducing oxidative stress within biological systems.

Case Studies

  • In Vitro Studies : Research has shown that derivatives of this compound exhibit significant cytotoxicity against human cancer cell lines. For example, studies involving breast cancer cells indicated that treatment with the compound led to reduced cell viability and induced apoptosis.
  • Mechanistic Insights : Surface plasmon resonance studies have revealed that this compound binds effectively to target proteins, modulating their activity and influencing downstream signaling pathways critical for cell survival and proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.